molecular formula C13H17N3OS B11078163 2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11078163
M. Wt: 263.36 g/mol
InChI Key: BWIKMNTYMSPIFN-UHFFFAOYSA-N
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Description

2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide is an organic compound that features a benzimidazole ring substituted with a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide typically involves the reaction of 2-mercaptobenzimidazole with 2-bromoacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfanyl group attacks the bromoacetamide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole ring can bind to specific sites on proteins, inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with cysteine residues in proteins.

Comparison with Similar Compounds

  • 1-[(2-Methylpropyl)sulfanyl]propan-2-one
  • 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
  • N-(2-methylpropyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Comparison: 2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide is unique due to the presence of both the benzimidazole ring and the sulfanyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C13H17N3OS/c1-9(2)8-18-13-15-10-5-3-4-6-11(10)16(13)7-12(14)17/h3-6,9H,7-8H2,1-2H3,(H2,14,17)

InChI Key

BWIKMNTYMSPIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

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